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Compound of Interest

Compound Name: DMAC-SPP

Cat. No.: B11828061 Get Quote

An In-depth Exploration of the Sphingosine-1-Phosphate Pathway and the Utility of N,N-

Dimethylacetamide in Pharmaceutical Research

Initial Query Analysis: The Case of "DMAC-SPP"

An initial investigation for a compound specifically named "DMAC-SPP" yielded no results for a

singular molecular entity. It is highly probable that the query refers to two distinct but relevant

subjects within the realm of drug discovery and development: N,N-Dimethylacetamide (DMAC),

a versatile solvent, and the Sphingosine-1-Phosphate (S1P) signaling pathway, a critical

regulator of numerous physiological and pathological processes. This guide will, therefore,

provide a comprehensive overview of both, clarifying their individual roles and potential

interplay in pharmaceutical research.

Section 1: N,N-Dimethylacetamide (DMAC) - A
Pharmaceutical Solvent Profile
N,N-Dimethylacetamide (DMAC) is a polar, aprotic solvent with a high boiling point, widely

utilized in various industrial and pharmaceutical applications. Its ability to dissolve a broad

range of organic and inorganic compounds makes it a valuable tool in the synthesis,

formulation, and manufacturing of active pharmaceutical ingredients (APIs).

Discovery and History

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b11828061?utm_src=pdf-interest
https://www.benchchem.com/product/b11828061?utm_src=pdf-body
https://www.benchchem.com/product/b11828061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11828061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMAC was first identified in 1914 by Marc Tiffeneau and K. Fuhrer.[1] A more efficient

synthesis was later described in 1931 by James A. Mitchell and E. Emmet Reid, which involved

heating acetic acid and dimethylamine.[1] Today, DMAC is primarily produced through the

reaction of dimethylamine with acetic anhydride or acetic acid.[2]

Physicochemical Properties of DMAC
The utility of DMAC as a solvent is dictated by its distinct physicochemical properties, which are

summarized in the table below.

Property Value Reference

Molecular Formula C4H9NO [2]

Molecular Weight 87.12 g/mol [3]

Appearance Colorless liquid [2]

Odor Faint, ammonia-like [4]

Density 0.937 g/mL at 25 °C [5]

Boiling Point 165.1 °C (329.1 °F) [2]

Melting Point -20 °C (-4 °F) [2]

Flash Point 70 °C (158 °F) [3]

Solubility in Water Miscible [2]

Vapor Pressure 1.3 Torr at 25 °C [3]

Refractive Index 1.4384 at 20 °C [3]

Dielectric Constant 37.78 at 25 °C [3]

Applications in Pharmaceutical Development
DMAC's properties make it a suitable solvent for a variety of pharmaceutical applications:

Organic Synthesis: It serves as a reaction medium for the synthesis of various APIs due to

its high boiling point and ability to dissolve a wide range of reactants.[6]
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Polymer Processing: DMAC is used in the production of polymer-based drug delivery

systems and medical device components.[6]

Formulation: It can be used in the formulation of drug products, particularly for parenteral

and topical delivery, to enhance the solubility of poorly water-soluble drugs.[2]

Section 2: The Sphingosine-1-Phosphate (S1P)
Signaling Pathway
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in

regulating a multitude of cellular processes, including cell proliferation, migration, survival, and

differentiation. The S1P signaling pathway is a key target in drug discovery for a range of

therapeutic areas, including autoimmune diseases, cancer, and inflammatory disorders.

Discovery and History
The biological significance of sphingolipids, initially considered mere structural components of

cell membranes, began to be unveiled in the latter half of the 20th century. The discovery of

sphingosine kinases and the identification of S1P as a signaling molecule marked a paradigm

shift in the understanding of lipid-mediated cellular communication.

The S1P Signaling Cascade
The S1P signaling pathway is a complex network involving enzymes for S1P synthesis and

degradation, transporters, and a family of five G protein-coupled receptors (GPCRs),

designated S1P₁₋₅.
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Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.

Quantitative Data in S1P Research
The interaction of ligands with S1P receptors and the activity of enzymes in the S1P pathway

are quantified to understand their therapeutic potential.
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Ligand Receptor
Binding Affinity (Ki
or IC50)

Reference

S1P S1P₁ ~0.8 nM (Kd) [7]

S1P S1P₂ ~3.4 nM (Kd) [7]

S1P S1P₃ ~0.3 nM (Kd) [7]

JTE-013 S1P₂ 17 ± 6 nM (IC₅₀) [8]

Ozanimod S1P₁ 0.19 nM (Ki) [9]

Ozanimod S1P₅ 6.1 nM (Ki) [9]

(R)-KSI-6666 S1P₁
-68.3 kcal/mol

(Binding Free Energy)
[10]

W146 S1P₁
-65.4 kcal/mol

(Binding Free Energy)
[10]

Section 3: Experimental Protocols in S1P Research
The study of the S1P signaling pathway relies on a variety of specialized experimental

techniques. Below are detailed methodologies for key experiments.

Quantification of S1P in Biological Samples by LC-
MS/MS
This protocol outlines the extraction and quantification of S1P from plasma.[11][12][13]

1. Sample Preparation and Extraction:

To 10 µL of plasma, add 55 µL of Tris-buffered saline (TBS).[13]
Add 200 µL of ice-cold methanol containing an internal standard (e.g., C17-S1P).[13]
Vortex vigorously for 30-60 seconds to precipitate proteins.
Centrifuge at 17,000 x g for 2-10 minutes at 4°C.[13]
Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:
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Column: C18 reversed-phase column.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Methanol with 0.1% formic acid.
Detection: Multiple reaction monitoring (MRM) mode is used to detect the specific mass
transitions for S1P and the internal standard.[12]

Click to download full resolution via product page

start [label="Biological Sample\n(e.g., Plasma)", shape=ellipse,

fillcolor="#FBBC05"]; extraction [label="Lipid Extraction\n(Methanol

Precipitation)"]; centrifugation [label="Centrifugation"]; supernatant

[label="Collect Supernatant"]; lc_ms [label="LC-MS/MS Analysis"];

data_analysis [label="Data Analysis\n(Quantification)", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction; extraction -> centrifugation; centrifugation ->

supernatant; supernatant -> lc_ms; lc_ms -> data_analysis; }

Caption: Workflow for S1P quantification by LC-MS/MS.

Sphingosine Kinase (SphK) Activity Assay
This protocol describes a common method to measure the activity of SphK, the enzyme that

produces S1P.[14][15][16]

1. Reaction Setup:

Prepare a reaction mixture containing cell lysate or purified SphK enzyme, a sphingosine
substrate (e.g., D-erythro-sphingosine), and a reaction buffer.
Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[15]
Incubate at 37°C for a defined period (e.g., 30 minutes).[15]

2. Reaction Termination and Product Separation:

Stop the reaction by adding an acidic solution (e.g., HCl).[15]
Extract the lipids using a chloroform/methanol solvent system.[15]
Separate the radiolabeled S1P product from the unreacted substrate using thin-layer
chromatography (TLC).[16]
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3. Quantification:

Visualize the radiolabeled S1P spot by autoradiography.[15]
Quantify the radioactivity using a scintillation counter.[15]

S1P Receptor Internalization Assay (Redistribution
Assay)
This cell-based assay is used to screen for S1P receptor agonists by monitoring receptor

internalization.[17]

1. Cell Culture and Plating:

Use a cell line stably expressing an S1P receptor fused to a fluorescent protein (e.g., S1P₁-
EGFP).[17]
Plate the cells in a multi-well plate suitable for microscopy.

2. Compound Treatment:

Treat the cells with test compounds or a known S1P receptor agonist (e.g., S1P).
Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for receptor internalization.[17]

3. Imaging and Analysis:

Acquire images of the cells using a high-content imaging system.
Quantify the translocation of the fluorescently tagged receptor from the plasma membrane to
intracellular vesicles (endosomes).

Conclusion
While a "DMAC-SPP" compound does not appear to be a recognized entity, both N,N-

Dimethylacetamide and the Sphingosine-1-Phosphate signaling pathway are of significant

interest to researchers in drug development. DMAC serves as a critical solvent in the synthesis

and formulation of pharmaceuticals, while the S1P pathway presents a rich target for

therapeutic intervention across a spectrum of diseases. A thorough understanding of both

subjects, as detailed in this guide, is essential for scientists working at the forefront of

pharmaceutical innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unraveling the Landscape of S1P Signaling: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11828061#discovery-and-history-of-the-dmac-spp-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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